2,2,2-trifluoro-N-(4-methylpyridin-3-yl)acetamide
Overview
Description
2,2,2-Trifluoro-N-(4-methylpyridin-3-yl)acetamide is an organic compound with the molecular formula C8H7F3N2O It is characterized by the presence of a trifluoromethyl group attached to an acetamide moiety, which is further connected to a 4-methylpyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,2-trifluoro-N-(4-methylpyridin-3-yl)acetamide typically involves the following steps:
Starting Materials: The synthesis begins with 4-methyl-3-pyridinecarboxylic acid and trifluoroacetic anhydride.
Reaction Conditions: The carboxylic acid is first converted to its corresponding acid chloride using thionyl chloride (SOCl2) under reflux conditions.
Formation of Acetamide: The acid chloride is then reacted with ammonia or an amine to form the acetamide derivative.
Trifluoromethylation: Finally, the trifluoromethyl group is introduced using trifluoroacetic anhydride in the presence of a base such as triethylamine.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
Oxidation: This compound can undergo oxidation reactions, typically involving reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3), leading to the formation of corresponding N-oxides.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride (LiAlH4) to reduce the acetamide group to an amine.
Substitution: Nucleophilic substitution reactions can occur at the trifluoromethyl group, often using nucleophiles like sodium methoxide (NaOCH3).
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or neutral medium.
Reduction: LiAlH4 in anhydrous ether.
Substitution: NaOCH3 in methanol.
Major Products
Oxidation: N-oxide derivatives.
Reduction: Corresponding amines.
Substitution: Substituted acetamides with different nucleophiles.
Scientific Research Applications
Chemistry
In chemistry, 2,2,2-trifluoro-N-(4-methylpyridin-3-yl)acetamide is used as a building block for the synthesis of more complex molecules
Biology and Medicine
In biological and medicinal research, this compound is investigated for its potential as a pharmacophore. The trifluoromethyl group can enhance the metabolic stability and bioavailability of drug candidates. Studies have explored its use in the development of anti-inflammatory and anticancer agents.
Industry
In the industrial sector, this compound is utilized in the production of specialty chemicals and agrochemicals. Its unique properties make it suitable for applications requiring high thermal and chemical stability.
Mechanism of Action
The mechanism by which 2,2,2-trifluoro-N-(4-methylpyridin-3-yl)acetamide exerts its effects depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The trifluoromethyl group can influence the compound’s binding affinity and selectivity towards these targets, affecting various molecular pathways.
Comparison with Similar Compounds
Similar Compounds
- 2,2,2-Trifluoro-N-(2-methylpyridin-3-yl)acetamide
- 2,2,2-Trifluoro-N-(4-chloropyridin-3-yl)acetamide
Uniqueness
Compared to similar compounds, 2,2,2-trifluoro-N-(4-methylpyridin-3-yl)acetamide is unique due to the presence of the 4-methyl group on the pyridine ring. This structural variation can significantly influence its chemical reactivity and biological activity, making it a distinct entity in the realm of trifluoromethylated acetamides.
Properties
IUPAC Name |
2,2,2-trifluoro-N-(4-methylpyridin-3-yl)acetamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7F3N2O/c1-5-2-3-12-4-6(5)13-7(14)8(9,10)11/h2-4H,1H3,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XEANSVLDCCFVLI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NC=C1)NC(=O)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7F3N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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